[2-(2-Phenylethyl)phenyl]aminehydrochloride
Overview
Description
[2-(2-Phenylethyl)phenyl]aminehydrochloride is a chemical compound with the molecular formula C14H15N HCl and a molecular weight of 233.74 g/mol . It is a hydrochloride salt form of [2-(2-Phenylethyl)phenyl]amine, which is an aromatic amine. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
It is known that 2-phenylethylamines, a group to which this compound belongs, interact with various receptors such as adrenoceptors, dopamine receptors, and others . These receptors play crucial roles in various physiological processes, including mood regulation, stress response, and voluntary movement .
Mode of Action
Phenethylamines, in general, are known to interact with their targets, causing changes in cellular signaling . For instance, they can release norepinephrine and dopamine, neurotransmitters that play a central role in mood regulation and stress response .
Biochemical Pathways
For example, they can induce acetylcholine release via a glutamate-mediated mechanism . They also bind to the human trace amine-associated receptor 1 (hTAAR1) as an agonist , affecting the signaling pathways associated with this receptor.
Result of Action
Given its similarity to phenethylamines, it may influence cellular signaling by interacting with various receptors and affecting neurotransmitter release .
Biochemical Analysis
Biochemical Properties
[2-(2-Phenylethyl)phenyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase enzymes, which are responsible for the oxidative deamination of monoamines . This interaction is crucial as it influences the levels of neurotransmitters in the brain. Additionally, [2-(2-Phenylethyl)phenyl]amine hydrochloride can bind to trace amine-associated receptors, affecting monoamine neurotransmission .
Cellular Effects
The effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of trace amine-associated receptor 1, which plays a role in regulating monoamine turnover . This modulation can lead to changes in gene expression and impact cellular metabolism by altering the levels of key neurotransmitters .
Molecular Mechanism
At the molecular level, [2-(2-Phenylethyl)phenyl]amine hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes such as monoamine oxidase, leading to changes in neurotransmitter levels . Additionally, it can bind to trace amine-associated receptors, influencing monoamine neurotransmission and altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have observed changes in cellular responses over extended periods, indicating potential long-term impacts .
Dosage Effects in Animal Models
The effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride vary with different dosages in animal models. At lower doses, it may have therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function .
Metabolic Pathways
[2-(2-Phenylethyl)phenyl]amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase and aldehyde dehydrogenase, which play roles in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of [2-(2-Phenylethyl)phenyl]amine hydrochloride within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can impact its overall activity and function within the body .
Subcellular Localization
The subcellular localization of [2-(2-Phenylethyl)phenyl]amine hydrochloride is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylethyl)phenyl]aminehydrochloride typically involves the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst or the reduction of β-nitrostyrene with lithium aluminum hydride . These methods yield the free base, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Phenylethyl)phenyl]aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it back to the free amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen over a nickel catalyst are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Free amine.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
[2-(2-Phenylethyl)phenyl]aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of multifunctional organic electrolyte additives for batteries.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine with similar stimulant properties.
β-Phenylethylamine: Another aromatic amine with comparable biological activities.
Phenylethylamine hydrochloride: The hydrochloride salt form of phenethylamine, used in similar research applications.
Uniqueness
[2-(2-Phenylethyl)phenyl]aminehydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. Its applications in developing multifunctional organic electrolyte additives for batteries also set it apart from other similar compounds .
Properties
IUPAC Name |
2-(2-phenylethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVAJMCXGSVLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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